N-(4-Ethylphenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N-(4-Ethylphenyl)-5-fluorothiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a thiophene ring, which is further substituted with a fluorine atom and an ethylphenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-5-fluorothiophene-2-sulfonamide typically involves the reaction of 5-fluorothiophene-2-sulfonyl chloride with 4-ethylphenylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of flow chemistry allows for better scalability and reproducibility compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-5-fluorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(4-Ethylphenyl)-5-fluorothiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-5-fluorothiophene-2-sulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-5-fluorothiophene-2-sulfonamide
- N-(4-Chlorophenyl)-5-fluorothiophene-2-sulfonamide
- N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide
Uniqueness
N-(4-Ethylphenyl)-5-fluorothiophene-2-sulfonamide is unique due to the presence of the ethyl group, which can influence its lipophilicity and, consequently, its biological activity. The fluorine atom on the thiophene ring also contributes to its distinct chemical properties, such as increased stability and reactivity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C12H12FNO2S2 |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12FNO2S2/c1-2-9-3-5-10(6-4-9)14-18(15,16)12-8-7-11(13)17-12/h3-8,14H,2H2,1H3 |
InChI Key |
CAGQHGPCBJTPDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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